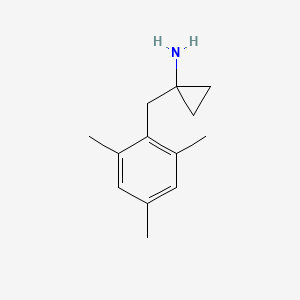
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropylamine group attached to a 2,4,6-trimethylbenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine typically involves the following steps:
Formation of 2,4,6-Trimethylbenzyl Chloride: This can be achieved by chloromethylation of mesitylene (2,4,6-trimethylbenzene) using formaldehyde and hydrochloric acid.
Cyclopropylamine Formation: The cyclopropylamine group can be introduced through a nucleophilic substitution reaction where 2,4,6-trimethylbenzyl chloride reacts with cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Halogenated or alkoxylated derivatives
科学研究应用
1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzyl Chloride: A precursor in the synthesis of 1-(2,4,6-Trimethylbenzyl)cyclopropan-1-amine.
2,4,6-Trimethylbenzoyl Chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropylamine group with a 2,4,6-trimethylbenzyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
1-[(2,4,6-trimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)12(11(3)7-9)8-13(14)4-5-13/h6-7H,4-5,8,14H2,1-3H3 |
InChI 键 |
MFQUOMUKHVJDMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC2(CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















